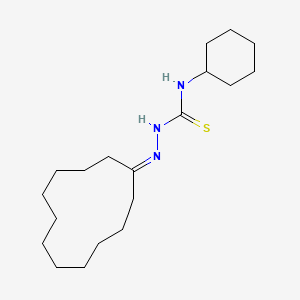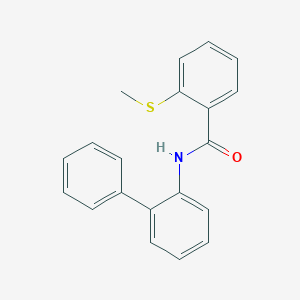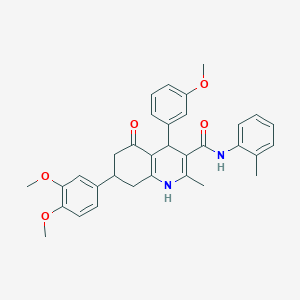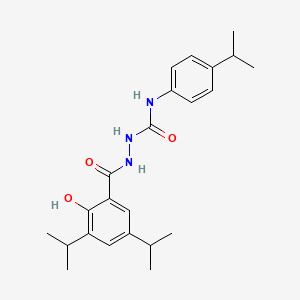![molecular formula C16H14FNO2 B4622840 1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)
1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, for instance, combining 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with isatin and serine, leading to crystallization in specific space groups. Such reactions highlight the complexity and versatility of synthetic strategies for constructing molecules with fluorophenyl and hydroxymethyl groups (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates planarity, with certain groups like the pyrrolidin ring adopting specific conformations. This planarity is crucial for the molecule's interactions and stability, supported by various intra- and inter-hydrogen bonds, which facilitate the assembly into extended structures (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound often result in the formation of novel structures with distinct functional groups. For example, the compound has been used as a precursor in reactions leading to the synthesis of molecules with antimicrobial activities, demonstrating its role as a versatile intermediate in organic synthesis (Nagamani et al., 2018).
Scientific Research Applications
Structural Significance and Applications
Antibacterial Agents and SAR Studies
Research into novel arylfluoroquinolones, characterized by specific substituents including a fluorine atom and substituted phenyl groups, has shown significant in vitro antibacterial potency. The electronic and spatial properties of these substituents, including fluorophenyl groups, play crucial roles in antimicrobial efficacy, highlighting the compound's utility in developing potent antibacterials (D. Chu et al., 1985).
Crystallography and Molecular Interactions
Studies on molecules with similar structures have provided insights into crystal packing and the stability of molecular structures through intermolecular hydrogen bonding. These findings are essential for understanding the physical and chemical properties of fluorophenyl-containing compounds, aiding in the design of molecules with desirable characteristics (R. Butcher et al., 2007).
Chemical Synthesis and Reactions
The synthesis and reactions of fluorinated compounds, including those with hydroxy and amino substituents, have been extensively studied. These compounds serve as key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and material science (E. V. Pimenova et al., 2003).
Biological Imaging and Chemosensors
The structural features of fluorophenyl-containing compounds enable their use in developing fluorescent sensors for metal ions, offering applications in biological imaging and environmental monitoring. These sensors exhibit high selectivity and sensitivity, demonstrating the compound's relevance in analytical chemistry and bioimaging technologies (Xingpei Ye et al., 2014).
Anticancer Research
Organotin(IV) complexes, incorporating amino and hydroxy substituents, have been explored for their anticancer properties. These compounds exhibit cytotoxicity against various human tumor cell lines, underlining the potential of fluorophenyl-containing molecules in the development of new anticancer drugs (T. S. Basu Baul et al., 2009).
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2-hydroxy-5-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-2-7-16(20)14(10-11)18-9-8-15(19)12-3-5-13(17)6-4-12/h2-10,18,20H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUIJPNICDVKDH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)


![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)


![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)

![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)

![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)